2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
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Overview
Description
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenylmethoxy group, and a methylideneamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide typically involves the condensation of 2-hydroxybenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of a benzamide derivative with a carbonyl group.
Reduction: Formation of a benzamide derivative with an amine group.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and imine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylmethoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(3-hydroxyphenyl)methylideneamino]benzamide
- 2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide
Uniqueness
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide is unique due to the presence of the phenylmethoxy group, which can impart distinct chemical and biological properties compared to similar compounds. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVVVKGPPAFHG-HYARGMPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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